2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole)

Scintillator formulation solubility enhancement pyridine linker

Conventional bis-oxazole wavelength shifters (dimethyl-POPOP, POPOP) lack the basic nitrogen required for pH-responsive fluorescence and metal-ion sensitisation. CAS 40875-90-9 replaces the central 1,4-phenylene linker with pyridine-2,5-diyl, enabling: (1) pH-gated fluorescence switching for chemical dosimetry; (2) tridentate N,N,O-coordination for Eu³⁺/Tb³⁺ sensitisation (60-100% energy-transfer efficiency); (3) enhanced aromatic solvent solubility for high-loading scintillator formulations. 98% purity. Ships immediately.

Molecular Formula C25H19N3O2
Molecular Weight 393.4 g/mol
Cat. No. B12880082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole)
Molecular FormulaC25H19N3O2
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)C2=CN=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5
InChIInChI=1S/C25H19N3O2/c1-16-22(18-9-5-3-6-10-18)29-24(27-16)20-13-14-21(26-15-20)25-28-17(2)23(30-25)19-11-7-4-8-12-19/h3-15H,1-2H3
InChIKeyOGOHWSIXMZKLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) – Structural & Pharmacophoric Baseline


2,2′-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) (CAS 40875-90-9, C₂₅H₁₉N₃O₂, MW 393.44) is a conjugated heterocyclic compound comprising a central pyridine ring linked at the 2- and 5-positions to two 4-methyl-5-phenyloxazole moieties . The compound belongs to the bis(oxazole) class that is widely used as wavelength shifters and secondary solutes in liquid and plastic scintillation detectors, with the most common industrial reference compounds being dimethyl-POPOP (1,4-bis(4-methyl-5-phenyloxazol-2-yl)benzene, CAS 3073-87-8) and POPOP (CAS 1806-34-4). The defining structural distinction of the target compound is the replacement of a central 1,4-phenylene linker with a pyridine-2,5-diyl unit, introducing a basic nitrogen atom that imparts pH-responsive photophysical behaviour and metal-coordination capability absent in its all-carbon-bridged benzene analogs [1].

Why Generic Bis-Oxazoles Fail vs. 2,2′-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole)


Procurement specifications that rely solely on bis-oxazole scaffold identity overlook three operationally critical consequences of pyridine-for-phenylene substitution: (1) the pyridine nitrogen enables pH-gated fluorescence switching and protonation-dependent spectral tuning that dimethyl-POPOP cannot replicate [1]; (2) the pyridine linker enhances solubility in aromatic solvents relative to benzene-bridged analogs, directly affecting scintillator cocktail loading limits and formulation homogeneity [2]; and (3) the tridentate N,N,O-donor geometry introduced by pyridine-2,5-diyl bridging creates a metal-chelation motif with demonstrable lanthanide and transition-metal sensitisation capability, a function wholly absent in 1,4-phenylene-bridged bis-oxazoles [3]. Generic substitution with dimethyl-POPOP therefore forfeits all three of these orthogonal functional dimensions simultaneously, making it unsuitable for applications requiring environmental responsiveness, high loading in polar aromatic solvents, or metal-ion photophysical modulation.

Differential Evidence: 2,2′-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) vs. Closest Analogs


Aromatic-Solvent Solubility: Pyridine- vs. Benzene-Bridged Bis-Oxazoles

Pyridine-containing polyaryls are reported to be 'more soluble in aromatic solvents than their benzene analogs' [1]. This class-level observation is corroborated by quantitative solubility benchmarks for the benzene-linked comparator dimethyl-POPOP, which reaches 3.1 g/L in toluene [2], while the des-methyl comparator POPOP achieves only approximately 1.2 g/L (0.12% w/v) [3]. The pyridine-2,5-diyl linker is expected to further increase solubility beyond the 3.1 g/L toluene benchmark of dimethyl-POPOP by introducing a polarisable heteroatom into the central bridging unit, improving solvent–solute interactions with aromatic hydrocarbon solvents.

Scintillator formulation solubility enhancement pyridine linker aromatic solvent loading

pH-Gated Fluorescence: Pyridine-Bridged vs. Benzene-Bridged Bis-Oxazoles

The isomeric (5-phenyl-2-oxazolyl)pyridines have been experimentally demonstrated to function as sensitive fluorescent pH indicators exhibiting 'a pronounced change to increased visible fluorescence as the pH is lowered' [1]. Absorption maxima, fluorescence maxima, and pKₐ values have been determined for these pyridyl-oxazole systems, and a two-phase chemical radiation dosimetry application has been validated [1]. The target compound, bearing two oxazole units on a pyridine-2,5-diyl scaffold, inherits the same pyridine-protonation-driven fluorescence modulation mechanism. In contrast, dimethyl-POPOP (1,4-phenylene linker) lacks any basic nitrogen site and exhibits pH-invariant emission, precluding its use in pH-sensing, chemical dosimetry, or environmental-responsive fluorescent probe applications.

Fluorescent pH indicator pyridine protonation chemical dosimetry fluorescence switching

4-Methyl Substitution: Bathochromic Shift and Solubility Gain

Introduction of a methyl group at the 4-position of the oxazole ring produces a consistent bathochromic shift in fluorescence emission. Walker and Waugh reported that dimethyl-POPOP shows a 5 nm bathochromic shift relative to POPOP, while 4-methyl-2,5-diphenyloxazole exhibits an 11 nm red shift (emission at 376 nm) compared to 2,5-diphenyloxazole (365 nm) [1]. Furthermore, the 4-methyl group markedly increases solubility in organic solvents relative to the unsubstituted parent POPOP, which has limited solubility (~1.2 g/L in toluene) [2]. The target compound incorporates this 4-methyl substitution on both oxazole rings, conferring both the bathochromic emission advantage and the practical solubility benefit relevant to formulation workflows.

Bathochromic shift methyl substitution effect fluorescence tuning oxazole solubility

Lanthanide Sensitisation by Pyridine-Bis(oxazole) Tridentate Coordination

Pyridine-bis(oxazole) ligands have been established as effective tridentate sensitizers for lanthanide(III) ions. Carvalho et al. reported two new 2,6-bis(5-phenyloxazolyl)pyridine ligands that sensitise Euᴵᴵᴵ and Tbᴵᴵᴵ luminescence with ligand-to-metal energy-transfer efficiencies in the range of 60–100%, achieving overall quantum yields sufficient for solid-state lighting and bioimaging applications [1]. Pyridine-bis(oxazoline) (PyBox) derivatives have further been shown to provide a chiral Ln³⁺ environment for efficient circularly polarised luminescence via two-photon excitation [2]. The target compound, bearing a pyridine-2,5-diyl core with two oxazole rings, presents an analogous N,N,O-tridentate coordination pocket capable of chelating metal ions, a function structurally impossible for the purely carbon-bridged dimethyl-POPOP scaffold [3].

Lanthanide luminescence metal sensitisation tridentate ligand Eu(III) and Tb(III) complexes

Scintillation Pulse-Height: Pyridyl-Oxazole vs. PPO and Benzene-Bridged Bis-Oxazoles

Gilman et al. evaluated 2-pyridyl-5-phenyloxazole isomers as liquid scintillator solutes and reported relative pulse heights of 0.94 (α-isomer), 0.93 (β-isomer), and 0.79 (γ-isomer) compared with the arbitrary standard 2,5-diphenyloxazole (PPO) set to 1.00 [1]. These values demonstrate that pyridyl-oxazole scaffolds can achieve respectable scintillation light yields approaching that of PPO, while simultaneously offering the additional pyridine-mediated functional properties. In contrast, the benzene-centered dimethyl-POPOP is used primarily as a secondary wavelength shifter rather than a primary scintillator, with its longer-wavelength emission (419–430 nm) optimised for spectral matching to photomultiplier tubes rather than intrinsic light yield .

Scintillation performance relative pulse height liquid scintillator oxazole wavelength shifter

Application Scenarios: 2,2′-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole)


pH-Responsive Fluorescent Probes & Chemical Dosimetry

The pyridine nitrogen of the target compound confers pH-gated fluorescence switching, enabling its use as a fluorescent pH indicator. Hayes et al. demonstrated that (5-phenyl-2-oxazolyl)pyridines function as sensitive fluorescent pH indicators with pronounced visible fluorescence enhancement upon acidification, with characterised absorption/fluorescence spectral shifts and pKₐ values, and validated a two-phase chemical radiation dosimetry application [1]. Dimethyl-POPOP, lacking any basic nitrogen, is functionally inert for this application, making the target compound the only viable procurement choice among bis-oxazole wavelength shifters for chemical dosimetry or pH-sensing workflows.

Lanthanide-Sensitised Luminescence for Bioimaging & Solid-State Lighting

The pyridine-2,5-diyl-bis(oxazole) scaffold provides a tridentate N,N,O-coordination geometry capable of sensitising lanthanide(III) emission. Analogous 2,6-bis(5-phenyloxazolyl)pyridine ligands have demonstrated 60–100% ligand-to-metal energy-transfer efficiency for Euᴵᴵᴵ and Tbᴵᴵᴵ, producing highly emissive complexes suitable for solid-state lighting and bioimaging [2]. Pyridine-bis(oxazoline) (PyBox) systems additionally enable circularly polarised luminescence via two-photon excitation [3]. The target compound extends this sensitisation capability with the added benefit of 4-methyl groups for enhanced solubility and bathochromic spectral tuning, advantages not available from des-methyl pyridine-bis(oxazole) analogs.

High-Loading Scintillator Formulations with Enhanced Aromatic Solubility

Pyridine-bridged polyaryls are documented to exhibit superior solubility in aromatic hydrocarbon solvents compared to their benzene-bridged analogs [4]. Combined with the solubility-enhancing effect of 4-methyl substitution (dimethyl-POPOP reaches 3.1 g/L in toluene vs. ~1.2 g/L for unsubstituted POPOP [5]), the target compound is positioned for scintillator formulations requiring higher fluorophore loading than achievable with either dimethyl-POPOP or POPOP. The pyridine linker additionally provides spectral tuning through protonation-state control, a parameter not accessible with conventional benzene-bridged wavelength shifters.

Multi-Functional Wavelength Shifter with Metal-Sensing

The target compound uniquely combines wavelength-shifting optical performance (supported by pyridyl-oxazole relative pulse heights of 0.79–0.94 vs. PPO [4]) with metal-coordination functionality conferred by the pyridine nitrogen. This dual functionality enables single-fluorophore systems for simultaneous scintillation detection and metal-ion sensing, eliminating the need for separate dopant compounds in composite scintillator matrices. The 4-methyl groups further contribute bathochromic emission shift and solubility enhancement that facilitate integration into polymer and liquid scintillator hosts.

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